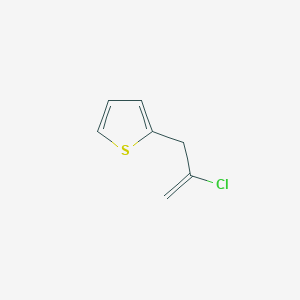

2-Chloro-3-(2-thienyl)-1-propene

CAS No.:

Cat. No.: VC13557006

Molecular Formula: C7H7ClS

Molecular Weight: 158.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClS |

|---|---|

| Molecular Weight | 158.65 g/mol |

| IUPAC Name | 2-(2-chloroprop-2-enyl)thiophene |

| Standard InChI | InChI=1S/C7H7ClS/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2 |

| Standard InChI Key | ORDVFDIJLPZXRY-UHFFFAOYSA-N |

| SMILES | C=C(CC1=CC=CS1)Cl |

| Canonical SMILES | C=C(CC1=CC=CS1)Cl |

Introduction

Structural and Molecular Characteristics

2-Chloro-3-(2-thienyl)-1-propene (CAS: 951885-87-3) has the empirical formula C₇H₆ClS and a molecular weight of 169.69 g/mol . Its structure consists of a thienyl group (a five-membered aromatic ring with one sulfur atom) attached to a propene chain substituted with a chlorine atom at the 2-position. The presence of the thiophene ring introduces aromatic stability, while the chlorine and propene moieties contribute to its reactivity in cross-coupling and polymerization reactions.

Key structural features include:

-

Thienyl group: Enhances electron delocalization and participates in π-π interactions.

-

Chlorine substituent: Acts as a leaving group in nucleophilic substitution reactions.

-

Propene chain: Provides sites for addition or elimination reactions.

Synthesis Methods

Reduction of 3-Chloro-1-(2-thienyl)propan-1-one

A high-yield synthesis route involves the reduction of 3-chloro-1-(2-thienyl)propan-1-one using sodium borohydride (NaBH₄) in the presence of sodium dodecyl sulfate (SDS) as a phase-transfer catalyst . The reaction proceeds in dichloromethane at 20–35°C for 3 hours, followed by acidification with acetic acid. This method achieves a 94.62% yield of the target alcohol intermediate, which can subsequently undergo dehydration to form 2-chloro-3-(2-thienyl)-1-propene .

Reaction Scheme:

Dehydrohalogenation of 1,2,3-Trichloropropane

A patent (JP2636382B2) describes the production of dichloropropene derivatives using benzyltriethylammonium chloride as a catalyst . While this method specifically targets 2,3-dichloro-1-propene, analogous dehydrohalogenation strategies could be adapted for synthesizing 2-chloro-3-(2-thienyl)-1-propene by substituting trichloropropane with a thienyl-containing precursor.

Physicochemical Properties

Experimental and predicted properties of 2-chloro-3-(2-thienyl)-1-propene include:

The compound’s high boiling point and density suggest strong intermolecular forces due to its aromatic and polarizable chlorine atom .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic displacement, enabling the synthesis of thienyl-containing alcohols, amines, and ethers. For example, reaction with sodium methoxide yields 2-methoxy-3-(2-thienyl)-1-propene, a potential monomer for conductive polymers.

Polymerization

The propene moiety can undergo radical or cationic polymerization to form poly(thienylpropene) derivatives. These polymers exhibit optoelectronic properties relevant to organic semiconductors .

Future Research Directions

-

Catalytic Optimization: Explore greener catalysts (e.g., ionic liquids) to improve synthesis efficiency.

-

Toxicological Studies: Assess ecotoxicology and occupational exposure limits.

-

Material Science Applications: Investigate dielectric properties of poly(thienylpropene) films.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume